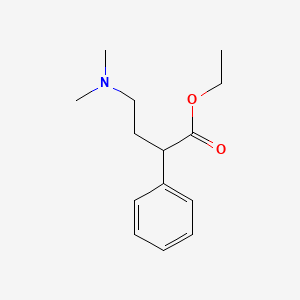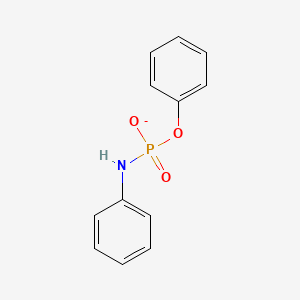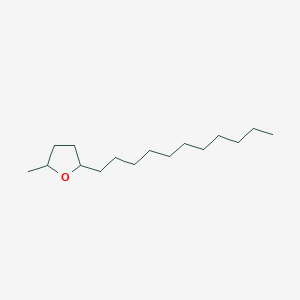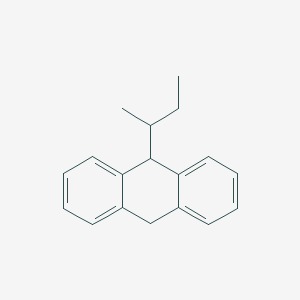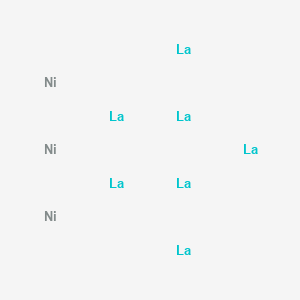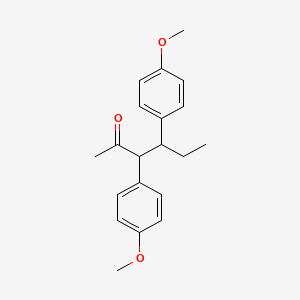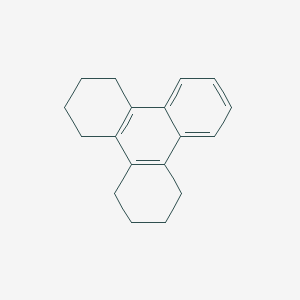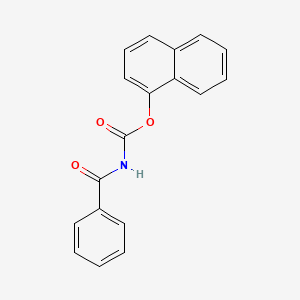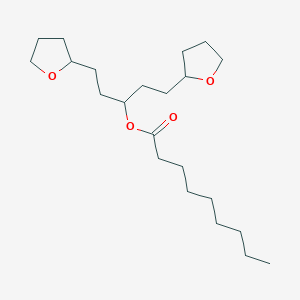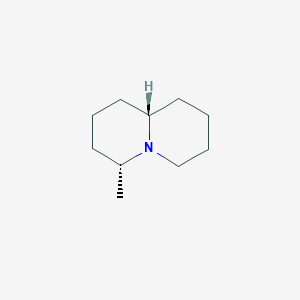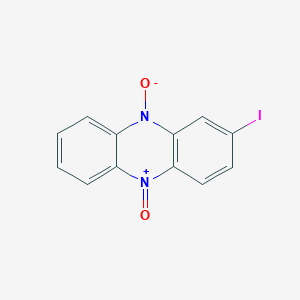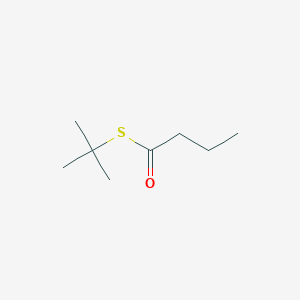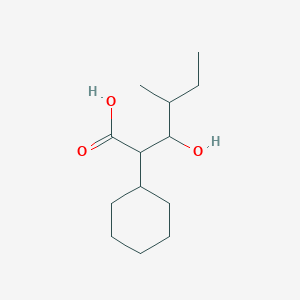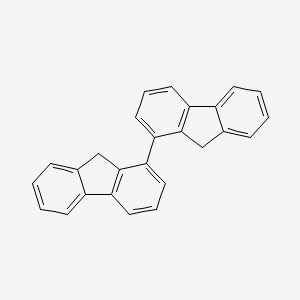
9H,9'H-1,1'-Bifluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-1,1’-Bifluorene typically involves the coupling of fluorene units. One common method is the Ullmann coupling reaction, where two fluorene molecules are coupled using copper as a catalyst under high temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a more efficient and selective route .
Industrial Production Methods: Industrial production of 9H,9’H-1,1’-Bifluorene often employs large-scale coupling reactions with optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors has improved the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions: 9H,9’H-1,1’-Bifluorene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, chromium trioxide, and molecular oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated bifluorene derivatives.
科学的研究の応用
9H,9’H-1,1’-Bifluorene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9H,9’H-1,1’-Bifluorene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes facilitated by catalysts, leading to the formation of oxidized products . In biological systems, its fluorescence properties enable it to act as a probe, interacting with specific biomolecules and providing valuable information about cellular processes .
類似化合物との比較
Fluorene: A single fluorene unit, less complex than 9H,9’H-1,1’-Bifluorene.
9,9’-Dimethyl-9,9’-Bifluorene: A derivative with methyl groups at the 9-positions, offering different electronic properties.
9,9’-Bis(4-hydroxyphenyl)fluorene: A compound with hydroxyl groups, used in the production of high-performance polymers.
Uniqueness: 9H,9’H-1,1’-Bifluorene stands out due to its unique structure, which imparts distinct electronic and photophysical properties. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
特性
CAS番号 |
12694-25-6 |
|---|---|
分子式 |
C26H18 |
分子量 |
330.4 g/mol |
IUPAC名 |
1-(9H-fluoren-1-yl)-9H-fluorene |
InChI |
InChI=1S/C26H18/c1-3-9-19-17(7-1)15-25-21(19)11-5-13-23(25)24-14-6-12-22-20-10-4-2-8-18(20)16-26(22)24/h1-14H,15-16H2 |
InChIキー |
PVBKQYOOKXZUNU-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C4=CC=CC5=C4CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


